N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine-2,6-dicarboxamide core with two benzo[d]thiazol-2-yl)phenyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzo[d]thiazol-2-yl)phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins . Additionally, its cytotoxic effects on cancer cells may involve the induction of apoptosis through the activation of caspases .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar benzo[d]thiazol-2-yl)phenyl structure and exhibit anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These derivatives also possess similar structural features and biological activities.
Uniqueness
N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide is unique due to its pyridine-2,6-dicarboxamide core, which enhances its ability to act as a versatile ligand in coordination chemistry and its potential for diverse biological activities .
Properties
IUPAC Name |
2-N,6-N-bis[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21N5O2S2/c39-30(35-22-12-3-1-10-20(22)32-37-24-14-5-7-18-28(24)41-32)26-16-9-17-27(34-26)31(40)36-23-13-4-2-11-21(23)33-38-25-15-6-8-19-29(25)42-33/h1-19H,(H,35,39)(H,36,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJSSJIWGPVUIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=NC(=CC=C4)C(=O)NC5=CC=CC=C5C6=NC7=CC=CC=C7S6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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